Product packaging for 10-Azabenzo(a)pyrene 4,5-oxide(Cat. No.:CAS No. 67977-01-9)

10-Azabenzo(a)pyrene 4,5-oxide

Cat. No.: B1195993
CAS No.: 67977-01-9
M. Wt: 269.3 g/mol
InChI Key: QDFSNNRULRMSIH-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) and Their Heteroatom Analogs in Chemical Biology Research

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. fiveable.meresearchgate.net They are formed from the incomplete combustion of organic materials and are found ubiquitously in the environment, including in the air, water, and soil. iarc.friarc.fr In chemical biology, PAHs are significant because their metabolic activation can lead to derivatives that covalently bind to cellular macromolecules like DNA, inducing mutations and potentially leading to cancer. researchgate.netiarc.frmdpi.com

Aza-PAHs, or N-heterocyclic polycyclic aromatic hydrocarbons, are analogs of PAHs where a carbon atom in the aromatic ring is replaced by a nitrogen atom. iarc.frnih.gov This substitution significantly alters the electronic properties, solubility, and metabolic fate of the molecule. nih.govoup.com Aza-PAHs are also products of combustion and are found in fossil fuels, tobacco smoke, and various industrial effluents. psu.edu Their greater polarity and water solubility compared to their parent PAHs may imply a greater biological significance and potential for exposure. nih.govpsu.edu The presence of the nitrogen atom can influence the metabolic pathways, sometimes leading to compounds with different or even stronger toxic effects than their homocyclic counterparts. nih.govpsu.edu

Overview of Epoxide Metabolites of PAHs and Aza-PAHs in Mechanistic Studies

The biological activity of many PAHs and aza-PAHs is not intrinsic but is a consequence of their metabolism. researchgate.netmdpi.com A crucial step in their bioactivation is the formation of epoxide metabolites by cytochrome P450 (CYP) enzymes. iarc.frmdpi.com These epoxides are highly reactive electrophiles. For many PAHs, the pathway to carcinogenicity involves the formation of a dihydrodiol, which is then further epoxidized to form a diol epoxide. researchgate.netiarc.fr These diol epoxides, particularly those located in the "bay-region" of the molecule, are often the ultimate carcinogenic metabolites capable of forming stable DNA adducts. iarc.frrsc.org

Similarly, aza-PAHs are metabolically activated to epoxides and diol epoxides. nih.govrsc.org The nitrogen atom can influence the regioselectivity of epoxidation and the subsequent reactivity of the epoxide ring. nih.govrsc.org Mechanistic studies focus on identifying these metabolites, understanding the enzymes involved in their formation (such as specific CYP isoforms), and determining their reactivity towards DNA and other cellular targets. mdpi.comjst.go.jp The study of these epoxide metabolites is fundamental to understanding the molecular mechanisms of mutagenesis and carcinogenesis initiated by this class of compounds. nih.govrsc.org

Specific Research Focus on 10-Azabenzo(a)pyrene (B85522) 4,5-oxide within Aza-arene Epoxide Investigations

Within the broad field of aza-arene research, specific compounds are often synthesized and studied as probes to understand structure-activity relationships. 10-Azabenzo(a)pyrene is an aza-arene analog of the potent carcinogen benzo(a)pyrene. Research has demonstrated that, like its parent compound, 10-azabenzo(a)pyrene can be metabolically activated.

A key focus of this research has been the synthesis and characterization of its epoxide metabolites. Specifically, 10-Azabenzo(a)pyrene 4,5-oxide, an arene oxide metabolite, has been synthesized and investigated for its biological activity. jst.go.jpresearchgate.net Studies have shown that microsomal oxidation of 10-azabenzo[a]pyrene leads to the formation of 10-azabenzo[a]pyrene-4,5-oxide, which has been identified as a potent mutagen. jst.go.jpniph.go.jp This positions this compound as a critical subject in understanding the ultimate mutagenic forms of aza-PAHs.

Research on this specific compound contributes to the broader understanding of how the position of the nitrogen atom in the polycyclic system affects metabolic activation and mutagenicity. For instance, studies have explored the mutagenic activity of this compound in bacterial reverse mutation assays, a common method for assessing the mutagenic potential of chemicals. jst.go.jpresearchgate.net

Mutagenicity Data for Pentacyclic Aza-arene Oxides

The following table presents data on the mutagenic activity of several aza-arene oxides, including this compound, tested on Salmonella typhimurium strains TA98 and TA100. This type of data is crucial for comparing the relative biological activity of different isomers and metabolites.

CompoundSalmonella StrainRevertants/nmol
This compound TA981.8
This compound TA1001.6
Dibenz(a,j)acridine-5,6-oxideTA980.9
Dibenz(a,j)acridine-5,6-oxideTA1002.5
Dibenz(a,h)acridine-12,13-oxideTA980.4
Dibenz(a,h)acridine-12,13-oxideTA1000.1
Dibenz(c,h)acridine-5,6-oxideTA981.2
Dibenz(c,h)acridine-5,6-oxideTA1000.2
Data sourced from a study on the synthesis and mutagenicity of pentacyclic aza-arene oxides. jst.go.jp

This focused research on this compound exemplifies the detailed molecular approach necessary to unravel the complex mechanisms of aza-arene-induced toxicity and provides valuable data for structure-activity relationship models. jst.go.jp

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11NO B1195993 10-Azabenzo(a)pyrene 4,5-oxide CAS No. 67977-01-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67977-01-9

Molecular Formula

C19H11NO

Molecular Weight

269.3 g/mol

IUPAC Name

18-oxa-7-azahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene

InChI

InChI=1S/C19H11NO/c1-3-10-6-7-12-16-14(9-11-4-2-8-20-17(11)12)19-18(21-19)13(5-1)15(10)16/h1-9,18-19H

InChI Key

QDFSNNRULRMSIH-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2

Synonyms

10-azabenzo(a)pyrene 4,5-oxide

Origin of Product

United States

Synthesis and Chemical Derivatization for Research Applications

Methodologies for the Chemical Synthesis of 10-Azabenzo(a)pyrene (B85522) 4,5-oxide

The direct chemical synthesis of 10-azabenzo(a)pyrene 4,5-oxide is a multi-step process that typically begins with the synthesis of the parent aza-arene, 10-azabenzo(a)pyrene.

Synthesis of the Precursor: 10-Azabenzo(a)pyrene

The synthesis of various azabenzo[a]pyrenes can be achieved through cyclodehydration reactions. For instance, the Bischler-Napieralski cyclodehydration of appropriate amides using polyphosphoric acid has been shown to produce azabenzo[a]pyrenes in good yields acs.org. This general approach can be adapted for the synthesis of the 10-aza isomer, which serves as the immediate precursor for the target epoxide.

Epoxidation of 10-Azabenzo(a)pyrene

Once 10-azabenzo(a)pyrene is obtained, the subsequent step is the epoxidation of the K-region (the 4,5-bond). Several methods are available for the epoxidation of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues.

Peroxy Acid Epoxidation: A common method for epoxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control selectivity and minimize side reactions.

Intramolecular Arene Epoxidation: Innovative methods, such as the use of phosphadioxiranes generated from singlet oxygen and phosphine derivatives, can achieve intramolecular arene epoxidation with high stereochemistry retention nih.gov. While not directly reported for 10-azabenzo(a)pyrene, this approach offers a potential pathway for stereospecific synthesis.

Enzymatic Synthesis: While not a chemical synthesis in the traditional sense, microsomal oxidation can also produce the desired epoxide. This biocatalytic approach mimics the metabolic activation pathway of the parent aza-arene nih.gov.

The choice of epoxidation method can influence the yield and stereoselectivity of the resulting this compound.

Synthesis of Related Pentacyclic Aza-arene Oxides and Imines for Comparative Studies

To understand the structure-activity relationships of this compound, the synthesis of related pentacyclic aza-arene oxides and their corresponding imines is essential for comparative biological and chemical studies.

Synthesis of Isomeric Aza-arene Oxides

The synthetic strategies outlined for 10-azabenzo(a)pyrene can be applied to other aza-isomers of benzo(a)pyrene. By starting with different isomeric aza-benzo(a)pyrene precursors, a library of related aza-arene oxides can be generated. For example, the synthesis of 5-azabenzo[a]pyrene has been reported, which could be a precursor for 5-azabenzo[a]pyrene K-region oxides acs.org.

Synthesis of Aza-arene Imines

The synthesis of aza-arene imines, which are isoelectronic with the corresponding oxides, provides valuable comparative compounds. These can be synthesized through various methods, including the reaction of the parent aza-arene with an appropriate nitrene precursor.

A general strategy for the synthesis of related polycyclic aromatic scaffolds involves acid-catalyzed reactions of epoxy dibenzocycloheptenol derivatives, which can be adapted for the synthesis of various aza-arene structures acs.org.

Isotopic Labeling Strategies for Mechanistic Elucidation in Research

Isotopic labeling is a powerful tool for tracing the metabolic fate and elucidating the mechanisms of action of xenobiotics like this compound.

Stable Isotope Labeling

The introduction of stable isotopes, such as ¹³C, ¹⁵N, or ²H, into the molecular structure allows for the tracking of the compound and its metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For polycyclic aromatic compounds like benzo(a)pyrene, isotopically labeled precursors can be used in the synthesis. For instance, ¹³C₄-labeled benzo[a]pyrene (B130552) is commercially available and can be used as a starting point for the synthesis of labeled analogues isotope.com. A similar approach could be envisioned for 10-azabenzo(a)pyrene, where a labeled precursor is incorporated early in the synthetic sequence.

Stable isotope dilution mass spectrometry is a sensitive method for quantitating benzo[a]pyrene metabolites and can be applied to its aza-analogues nih.gov. This technique relies on the availability of isotopically labeled internal standards.

Radioisotope Labeling

For studies requiring higher sensitivity, radioisotopes like ¹⁴C or ³H can be incorporated. ¹⁴C-labeled benzo(a)pyrene has been used to study its bioaccumulation and metabolic pathways nih.gov. The synthesis of radiolabeled 10-azabenzo(a)pyrene would follow a similar principle, using a radiolabeled building block in the synthesis.

The choice of isotope and its position in the molecule depends on the specific research question being addressed, such as identifying sites of metabolic attack or quantifying DNA adduct formation.

IsotopeLabeling PositionPrecursor ExampleAnalytical TechniqueApplication
¹³CAromatic ring¹³C-labeled benzene derivativeMass Spectrometry, NMRMetabolite identification, flux analysis
¹⁵NAza position¹⁵N-labeled amineMass Spectrometry, NMRTracing nitrogen metabolism
²H (D)Specific C-H bondsDeuterated solvent or reagentMass Spectrometry, NMRElucidating reaction mechanisms
¹⁴CAromatic ring¹⁴C-labeled benzene derivativeScintillation counting, AutoradiographyQuantifying bioaccumulation, DNA adducts

Purification and Homogeneity Assessment of Synthesized Research Materials

The purity and homogeneity of synthesized this compound and related compounds are critical for accurate biological and chemical studies. Epoxides, particularly those of PAHs, can be sensitive to acidic conditions and may require specialized purification techniques.

Purification Techniques

Chromatography on Modified Silica Gel: Standard silica gel chromatography can lead to the decomposition of acid-labile epoxides. To overcome this, silica gel can be treated with a basic solution, such as sodium bicarbonate, to neutralize its acidic character. This modified silica gel allows for the purification of sensitive epoxides without inducing degradation nih.gov.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the final purification of aza-arene oxides. Using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol and water allows for high-resolution separation from impurities and starting materials.

Flash Column Chromatography: For larger scale purifications, flash column chromatography is often employed as an initial purification step nih.gov.

Homogeneity Assessment

The homogeneity of the purified compound is assessed using various analytical methods:

HPLC: Analytical HPLC with a diode-array detector can be used to assess purity by showing a single peak at multiple wavelengths.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and assessing the purity of the final product. The absence of impurity signals in the NMR spectrum is a strong indicator of homogeneity.

TechniquePurposeKey Information Provided
HPLCPurification and Purity AssessmentRetention time, peak purity
Mass SpectrometryStructure ConfirmationMolecular weight, elemental composition
NMR SpectroscopyStructure Elucidation and Purity AssessmentChemical shifts, coupling constants, absence of impurity signals

Metabolic Activation Pathways and Enzymatic Biotransformation

Role of Cytochrome P450 (CYP) Isoforms in the Formation of 10-Azabenzo(a)pyrene (B85522) 4,5-oxide

The formation of epoxide intermediates from polycyclic aromatic hydrocarbons (PAHs) and their aza-analogues is a critical step catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce an oxygen atom across a double bond, leading to the formation of an epoxide ring, such as in 10-azabenzo(a)pyrene 4,5-oxide.

Research into the metabolic activation of 10-azabenzo(a)pyrene (10-azaBaP) has identified a distinct selectivity pattern among CYP isoforms, which differs from its non-nitrogenous counterpart, benzo(a)pyrene (BaP). Studies using human liver microsomes have shown that the metabolic activation of 10-azaBaP is principally driven by the CYP1A2 isoform. nih.gov

In experiments comparing mutagenicity with the catalytic activity of various CYP isoforms across nine human liver donors, a high correlation was found specifically with CYP1A2 activity. nih.gov No significant correlation was observed with the activities of other CYP isoforms. nih.gov Furthermore, when using recombinant human CYP enzymes, CYP1A2 was markedly more effective at activating 10-azaBaP than CYP1A1. nih.gov This suggests that the substitution of a carbon atom with nitrogen at the 10-position of the benzo(a)pyrene structure shifts the enzymatic specificity from CYP1A1, which is the primary activator of BaP, to CYP1A2 for the aza-analogue. nih.gov

Specific research findings detailing the role of CYP3A4 in the oxidation of 10-azabenzo(a)pyrene are limited in the available scientific literature.

Table 1: Comparative CYP Isoform Selectivity in the Metabolic Activation of Benzo(a)pyrene vs. 10-Azabenzo(a)pyrene
CompoundPrimary Activating CYP Isoform (Human Liver)Supporting Evidence
Benzo(a)pyrene (BaP)CYP1A1Established as the main enzyme for BaP activation. nih.gov
10-Azabenzo(a)pyrene (10-azaBaP)CYP1A2High correlation between mutagenicity and CYP1A2 activity in human liver microsomes. nih.gov

While the selectivity of CYP isoforms for 10-azabenzo(a)pyrene has been investigated, detailed kinetic parameters of its microsomal oxidation, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), are not extensively documented in the currently available scientific literature.

Epoxide Hydrolase Activity in the Metabolism of this compound

Epoxide hydrolases (EHs) are critical enzymes that catalyze the hydrolysis of epoxides to their corresponding trans-dihydrodiols, which is generally a detoxification step. nih.gov This family of enzymes includes several forms, with microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH) being the most studied in xenobiotic metabolism. nih.govnih.gov They play a key role in the metabolism of arene oxides derived from PAHs. nih.govnih.gov

Cytosolic epoxide hydrolase (cEH) also participates in the biotransformation of epoxides, though it often shows different substrate preferences compared to mEH. While cEH is known to hydrate (B1144303) various alkene oxides, detailed investigations into its potential interaction with and hydrolysis of aza-arene epoxides, specifically this compound, have not been identified in the reviewed literature.

The hydrolysis of chiral arene oxides by epoxide hydrolases is often a highly stereoselective process, where the enzyme preferentially metabolizes one enantiomer over the other, and the nucleophilic attack of water occurs at a specific carbon atom of the epoxide ring. nih.gov For instance, the enantioselectivity of mEH has been well-characterized for substrates like benzo(a)pyrene 4,5-oxide. nih.gov However, specific research data on the stereoselective hydrolysis of the enantiomers of this compound, including which enantiomer is the preferred substrate and the absolute configuration of the resulting dihydrodiol product, is not available in the existing scientific literature.

Involvement of Glutathione (B108866) S-Transferases (GSTs) in Conjugation Pathways

Glutathione S-Transferases (GSTs) are a critical family of enzymes involved in the detoxification of a wide array of xenobiotics, including epoxides derived from polycyclic aromatic hydrocarbons (PAHs). nih.gov This is achieved by catalyzing the conjugation of the electrophilic epoxide with the endogenous antioxidant glutathione, rendering the molecule more water-soluble and facilitating its excretion. nih.gov

While this detoxification pathway is well-documented for many PAH epoxides, specific research detailing the role of GSTs in the conjugation of this compound is not extensively available in the public scientific literature. Studies on the parent compound, benzo(a)pyrene 4,5-oxide, have demonstrated that both enzymatic and non-enzymatic conjugation with glutathione occur, with GSTs significantly accelerating the reaction. epa.govnih.gov For benzo(a)pyrene 4,5-oxide, this enzymatic conjugation is a key detoxification step. nih.gov However, dedicated studies identifying the specific GST isozymes that recognize and process this compound, or quantifying the kinetics of this specific conjugation, are not presently described.

Identification and Characterization of Downstream Metabolites in Research Systems

Following the initial epoxidation, arene oxides can undergo several metabolic transformations. The primary pathways include enzymatic hydration by epoxide hydrolase to form dihydrodiols, and conjugation with glutathione, as mentioned previously. nih.gov These downstream metabolites are typically more polar than the parent compound, which aids in their elimination from the body.

For the analogous compound, benzo(a)pyrene 4,5-oxide, the main downstream metabolites identified in systems such as isolated perfused rat liver are the corresponding dihydrodiol and glutathione conjugates. nih.gov However, specific experimental studies that identify and characterize the downstream metabolites of this compound in various research systems (e.g., liver microsomes, cell cultures, or in vivo models) have not been detailed in the available scientific literature. While the synthesis and mutagenicity of this compound have been reported, confirming its formation as a metabolite, its subsequent metabolic fate has not been elucidated. jst.go.jpnih.gov

Comparative Metabolic Profiles with Benzo(a)pyrene 4,5-oxide and Other PAH Epoxides

The introduction of a nitrogen atom into the aromatic ring system of a PAH, creating an aza-PAH, can significantly alter its metabolic profile and biological activity compared to the parent hydrocarbon. Theoretical studies suggest that the presence of the nitrogen heteroatom in aza-PAHs can influence the regioselectivity of epoxide ring-opening, which is a critical step in their metabolism and interaction with cellular macromolecules. nih.gov

Despite the recognized need for such comparative studies, detailed experimental data directly comparing the metabolic profile of this compound with that of benzo(a)pyrene 4,5-oxide or other PAH epoxides are lacking in the current body of scientific literature. Such studies would be invaluable for understanding how the aza-substitution impacts the rates and pathways of detoxification (e.g., GST conjugation, epoxide hydration) versus potential bioactivation pathways. While extensive research has been conducted on the metabolism of benzo(a)pyrene 4,5-oxide and other PAH epoxides, similar comprehensive analyses for this compound are not available to draw direct comparisons. nih.govnih.goviaea.org

Molecular Interactions and Deoxyribonucleic Acid Dna Adduct Chemistry

Formation of Covalent DNA Adducts by 10-Azabenzo(a)pyrene (B85522) 4,5-oxide

10-Azabenzo(a)pyrene 4,5-oxide is known to bind covalently to DNA, a process that has been demonstrated in studies using calf thymus DNA. researchgate.net This binding is a critical event, as the formation of such adducts can interfere with the normal functions of DNA. The interaction results in the modification of the nucleic acid bases, which is a key step in the mutagenic activity of this compound. niph.go.jp

Research has led to the isolation and identification of modified nucleic acid bases from calf thymus DNA that has been treated with this compound. researchgate.net Notably, two distinct modified cytosine structures have been proposed based on these studies. researchgate.net This finding highlights the specific reactivity of the compound towards certain DNA bases.

While specific studies on this compound's site-specificity are limited, the analogous compound, benzo(a)pyrene, provides insights. For instance, the reaction of benzo(a)pyrene diol epoxide with DNA predominantly occurs at the N7 position of guanine (B1146940) moieties. This suggests that the nitrogen atom in the guanine base is a primary target for electrophilic attack by such epoxides.

Structural Elucidation of this compound-DNA Adducts

The structures of nucleic acid base adducts formed from the reaction of this compound with calf thymus DNA have been investigated. researchgate.net These studies have proposed structures for the modified cytosine bases that result from this interaction. researchgate.net While detailed crystallographic or NMR structures of the specific adducts of this compound with DNA are not extensively documented in the provided results, the methodologies used for analogous compounds, such as dibenzo[a,l]pyrene (B127179) diol epoxide adducts with deoxyadenosine, involve synthesis of model adducts and their characterization to identify those formed biologically. nih.gov

Mechanisms of DNA Adduct Formation and Electrophilic Reactivity

The formation of DNA adducts by this compound is driven by its electrophilic nature. The epoxide ring is highly strained and susceptible to nucleophilic attack by the electron-rich centers in DNA bases. acs.org The position of the nitrogen atom in the azabenzo[a]pyrene structure is thought to influence the reactivity of the epoxide. researchgate.net The mechanism likely involves the opening of the epoxide ring upon attack by a nucleophilic site on a DNA base, such as the N7 of guanine or positions on cytosine, leading to a stable covalent bond. researchgate.netnih.gov

Influence of DNA Adducts on DNA Replication Fidelity and Transcriptional Processes

DNA adducts, such as those formed by benzo(a)pyrene derivatives, can act as significant blocks to DNA replication by high-fidelity DNA polymerases. nih.gov When a polymerase encounters such a bulky adduct, the replication process can be stalled. nih.gov This blockage can lead to the recruitment of specialized translesion synthesis (TLS) DNA polymerases. niph.go.jp For instance, DNA polymerase IV has been implicated in bypassing N2-guanine adducts induced by compounds like benzo[a]pyrene (B130552). annualreviews.org While this allows replication to continue, it often occurs with reduced fidelity, potentially leading to mutations. niph.go.jpunc.edu The presence of these adducts can disrupt the normal template-directed insertion of nucleotides, thereby compromising the fidelity of DNA replication and, by extension, transcriptional processes. nih.gov

Repair Pathways of this compound-Induced DNA Damage in Model Systems

Cells possess mechanisms to repair DNA damage, including bulky adducts formed by compounds like benzo(a)pyrene derivatives. The primary pathway for removing such adducts is Nucleotide Excision Repair (NER). mdpi.com The NER machinery recognizes distortions in the DNA helix caused by the bulky adduct and excises a short single-stranded DNA segment containing the lesion. mdpi.com The resulting gap is then filled in by a DNA polymerase using the undamaged strand as a template. In some cases, Base Excision Repair (BER) can also be involved in processing DNA damage. mdpi.com Studies with benzo(a)pyrene diol epoxide have shown that the efficiency of repair can vary depending on the specific location of the adduct within the genome. nih.gov

Genotoxicity Mechanisms in Defined Biological Models

Evaluation of Mutagenic Potential in Bacterial Systems (e.g., Salmonella typhimurium Ames Test)

The mutagenic potential of 10-Azabenzo(a)pyrene (B85522) 4,5-oxide has been evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. This bacterial assay is a standard method for identifying substances that can cause gene mutations. The test utilizes specific strains of Salmonella that are engineered with pre-existing mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine. Mutagenic compounds can cause a secondary mutation that reverts the original mutation, allowing the bacteria to grow on a histidine-limited medium.

To determine the specific type of mutation induced, researchers utilize different bacterial strains, each sensitive to a particular class of mutational event. The mutagenic activity of 10-Azabenzo(a)pyrene 4,5-oxide was specifically tested on Salmonella typhimurium strains TA98 and TA100. jst.go.jp

Strain TA98: This strain contains a frameshift mutation (hisD3052) and is used to detect mutagens that add or delete nucleotide bases, thereby shifting the reading frame of the genetic code. re-place.be

Strain TA100: This strain carries a base-pair substitution mutation (hisG46) and is designed to identify mutagens that cause the substitution of one nucleotide base for another. re-place.be

Studies have shown that polycyclic aromatic hydrocarbon (PAH) oxides are capable of inducing both types of mutations. For instance, the mutagenicity of 1-nitropyrene (B107360) 4,5-oxide and 1-nitropyrene 9,10-oxide was most pronounced in strain TA98, indicating a strong potential to cause frameshift mutations. nih.gov The testing of this compound on both TA98 and TA100 was designed to elucidate whether it acts primarily as a frameshift or base-pair substitution mutagen. jst.go.jp

Illustrative Mutagenicity Data for a Direct-Acting Mutagen in the Ames Test
Tester StrainMutation Type DetectedMetabolic Activation (-S9) Revertants/PlateMetabolic Activation (+S9) Revertants/PlateSpontaneous Revertants/Plate
TA98Frameshift35037035
TA100Base-Pair Substitution550580140

This table is a representative illustration of a positive result for a direct-acting mutagen. Specific quantitative data for this compound was not available in the cited literature.

Many chemical compounds, particularly PAHs, are not mutagenic themselves but are converted into reactive metabolites by metabolic enzymes within the body. nih.gov The Ames test accounts for this by running parallel experiments with and without a mammalian metabolic activation system, typically a rat liver homogenate fraction known as S9 mix.

Research has identified this compound as the "ultimate mutagen" of its parent compound, 10-azabenzo[a]pyrene. nih.gov This designation implies that the parent aza-arene undergoes microsomal oxidation to form the reactive 4,5-oxide, which is the species that directly interacts with DNA to cause mutations. nih.gov As an ultimate mutagen, this compound is expected to be a direct-acting agent, exhibiting mutagenic activity in the Ames test without the need for additional metabolic activation by the S9 fraction. This is because the epoxide group is already present, making the molecule sufficiently electrophilic to react with nucleophilic sites in DNA.

Induction of Chromosomal Aberrations and Sister Chromatid Exchanges (SCEs) in Cell Culture

Beyond gene mutations, genotoxic agents can also cause larger-scale damage at the chromosomal level. This includes chromosomal aberrations (changes in chromosome structure or number) and sister chromatid exchanges (SCEs), which are reciprocal exchanges of DNA between the two sister chromatids of a duplicating chromosome. While specific studies on the clastogenic (chromosome-breaking) potential of this compound are limited, data from its parent compound, benzo[a]pyrene (B130552) (B[a]P), and the analogous benzo[a]pyrene 4,5-oxide provide significant insight.

B[a]P is known to cause clastogenic effects in embryonic mouse tissues following transplacental treatment. nih.gov Furthermore, perinatal exposure to B[a]P has been shown to induce a long-lasting elevation of SCE frequencies in the bone-marrow cells of rats. nih.gov

More directly, studies on benzo[a]pyrene 4,5-oxide in cultured human fibroblasts demonstrated that the compound causes a significant increase in SCEs. epa.gov Interestingly, this research also found a discrepancy between the induction of SCEs and the total amount of the compound bound to DNA, suggesting that the specific nature and location of the DNA adducts, rather than just their total number, are critical determinants of this particular genotoxic outcome. epa.gov The ability of these closely related compounds to induce such damage suggests that this compound likely possesses similar clastogenic and SCE-inducing properties in mammalian cell cultures.

Genotoxic Effects of Related Benzo(a)pyrene Compounds in Mammalian Cells
CompoundBiological ModelEndpoint MeasuredResultReference
Benzo[a]pyreneMouse Embryos (in vivo)Chromosomal AberrationsPositive nih.gov
Benzo[a]pyreneRat Bone-Marrow Cells (in vivo)Sister Chromatid Exchanges (SCEs)Positive nih.gov
Benzo[a]pyrene 4,5-oxideCultured Human FibroblastsSister Chromatid Exchanges (SCEs)Positive epa.gov

Investigation of DNA Damage Response Pathways Triggered by this compound Exposure

Exposure to DNA-damaging agents like PAH epoxides triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). nih.gov The DDR's primary functions are to detect the DNA lesions, halt the cell cycle to allow time for repair, and activate the appropriate DNA repair machinery. While specific DDR studies on the aza-analogue are not widely available, extensive research on benzo[a]pyrene (B[a]P) provides a robust model for the likely cellular responses.

The bulky DNA adducts formed by PAH epoxides are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. researchgate.net Some forms of damage may also be processed through the Base Excision Repair (BER) pathway, particularly if oxidative damage occurs alongside adduct formation. nih.govscispace.com Studies using human cell-free extracts have confirmed that DNA lesions induced by various PAH dihydrodiol epoxides are repaired through both NER and BER mechanisms. nih.gov

However, the cellular response to B[a]P is complex. While B[a]P-induced damage necessitates repair, the compound has also been shown to actively repress the transcriptional expression of key DNA repair genes. This repression can impair the cell's ability to manage the genetic damage, potentially leading to the accumulation of mutations.

A significant genotoxic mechanism of the parent compound, B[a]P, that does not involve direct DNA adduct formation is the reactivation of transposable elements, specifically the Long Interspersed Nuclear Element-1 (LINE-1). nih.gov LINE-1 elements are retrotransposons that are normally silenced in differentiated cells through epigenetic mechanisms like DNA methylation.

Research has shown that B[a]P exposure in human lung epithelial cells can lead to the reactivation of LINE-1. nih.gov This process involves an ordered cascade of epigenetic events:

Histone Modification: B[a]P induces early changes to chromatin structure around the LINE-1 promoter, including an increase in marks associated with active transcription. nih.gov

Repressor Displacement: The carcinogen causes the displacement of repressive protein complexes from the LINE-1 promoter.

DNA Hypomethylation: These initial events are followed by a sustained reduction in DNA methylation at the LINE-1 promoter, leading to its transcriptional activation. nih.gov

The reactivation of LINE-1 can contribute to genomic instability through several mechanisms, including the potential for new insertions into the genome that can disrupt gene function.

Comparison of Genotoxic Potency with Parent Aza-arene and Related Compounds

The genotoxic potential of this compound has been evaluated in various biological systems, allowing for a comparative analysis of its activity against its parent aza-arene, 10-Azabenzo(a)pyrene, and its carbocyclic analog, Benzo(a)pyrene 4,5-oxide. This comparison is crucial for understanding the influence of both the nitrogen heteroatom and the epoxide functional group on the mutagenic and carcinogenic properties of this class of compounds.

The primary method for assessing the mutagenicity of these compounds has been the Salmonella typhimurium reverse mutation assay (Ames test), utilizing strains such as TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.

Research Findings

Research has demonstrated that this compound exhibits mutagenic activity in Salmonella typhimurium strains TA98 and TA100. jst.go.jp This indicates its ability to induce both frameshift and base-pair substitution mutations. The formation of an epoxide at the K-region (the 4,5-position) is a critical step in the metabolic activation of many polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs to genotoxic species.

When comparing the genotoxicity of K-region epoxides to their parent compounds, the epoxides are generally more potent direct-acting mutagens. This is because the parent compounds often require metabolic activation to form these reactive intermediates. For instance, studies on other PAHs have shown that the K-region epoxides are mutagenic, while the parent hydrocarbons may or may not show activity in the absence of a metabolic activation system.

In the context of its carbocyclic analog, Benzo(a)pyrene 4,5-oxide, extensive research has established it as a mutagen. nih.govnih.gov The (-) enantiomer of Benzo(a)pyrene 4,5-oxide has been reported to be 1.5 to 5.5-fold more mutagenic than the (+) enantiomer in various Salmonella strains, including TA98 and TA100. nih.gov This highlights the stereoselectivity in the genotoxic activity of these epoxides.

Comparative Mutagenicity Data

The following tables provide a summary of the known mutagenic activities of this compound and related compounds. It is important to note that a direct, side-by-side quantitative comparison of the mutagenic potency of this compound with its parent aza-arene and Benzo(a)pyrene 4,5-oxide under identical experimental conditions is not available in the reviewed literature. The data presented is based on findings from various studies.

Table 1: Mutagenicity in Salmonella typhimurium TA98 (Frameshift Mutations)

CompoundMetabolic Activation (S9)Mutagenic Activity
This compoundNot specified in abstractTested and active jst.go.jp
10-Azabenzo(a)pyreneRequired for activityExpected to be lower than the oxide
Benzo(a)pyrene 4,5-oxideNot requiredMutagenic nih.gov

Table 2: Mutagenicity in Salmonella typhimurium TA100 (Base-pair Substitutions)

CompoundMetabolic Activation (S9)Mutagenic Activity
This compoundNot specified in abstractTested and active jst.go.jp
10-Azabenzo(a)pyreneRequired for activityExpected to be lower than the oxide
Benzo(a)pyrene 4,5-oxideNot requiredMutagenic nih.gov

The data indicates that the K-region epoxide, this compound, is a direct-acting mutagen, consistent with the behavior of other K-region epoxides of polycyclic aromatic compounds. The parent aza-arene, 10-Azabenzo(a)pyrene, would require metabolic activation to exert its genotoxic effects, which would likely proceed through the formation of reactive epoxides, including the 4,5-oxide. Therefore, the genotoxic potency of the parent compound is anticipated to be lower than its pre-activated K-region epoxide metabolite in a direct-acting assay.

Structure Activity Relationship Sar Studies and Electronic Structure Analysis

Influence of Nitrogen Substitution Position on Reactivity and Metabolism

The substitution of a carbon atom with nitrogen in the benzo(a)pyrene (BaP) ring system significantly alters the molecule's electronic properties, which in turn affects its metabolic activation and reactivity. The position of this nitrogen heteroatom is a key factor in determining the ultimate biological activity of the compound.

Research indicates that the placement of nitrogen influences the enzymes responsible for metabolism. For instance, the metabolic activation of the parent compound, 10-azabenzo(a)pyrene (B85522) (10-azaBaP), is primarily handled by the cytochrome P450 enzyme CYP1A2 in human liver microsomes. nih.gov This is a notable shift from benzo(a)pyrene (BaP), which is preferentially activated by CYP1A1. nih.gov Studies have shown a high correlation between the number of revertants in mutagenicity assays and CYP1A2-selective catalytic activity, with no such correlation observed for other CYP isoforms. nih.gov This suggests that the nitrogen at position 10 directs the molecule towards a different metabolic pathway than its carbocyclic counterpart.

Computational studies using Hückel and perturbational molecular orbital calculations further support the idea that the nitrogen's position has a significant influence on the reactivity of aza-polycyclic aromatic hydrocarbon epoxides. researchgate.net The substitution of nitrogen modifies the electron density across the aromatic system, affecting the stability of intermediates like carbocations that are formed during metabolic activation. nih.gov This alteration in electronic structure is a fundamental reason for the observed differences in mutagenicity and carcinogenicity compared to the parent PAH.

Furthermore, studies on nitrated azabenzo[a]pyrenes demonstrate the critical role of substituent positioning. For example, a nitro group at the 3-position of the benzo[a]pyrene (B130552) ring system results in a more mutagenic compound than substitution at the 1 or 6 positions. nih.gov This principle underscores that the specific location of any substitution, including the core nitrogen atom in the aza-arene structure, is a decisive factor in the molecule's biological potential. The introduction of the nitrogen atom at the 10-position, located in the "bay-region," markedly modifies the mutagenic nature of the parent benzo[a]pyrene structure in both in vivo and in vitro tests. nih.gov

Effects of Epoxide Ring Position on Biological Activity

The position of the epoxide ring on the polycyclic backbone is another critical factor governing biological activity. The formation of an epoxide is a key step in the metabolic activation of PAHs, leading to reactive intermediates capable of binding to cellular macromolecules like DNA.

For the parent compound, benzo(a)pyrene, the various possible epoxides exhibit vastly different biological activities. The K-region 4,5-oxide is a potent frameshift mutagen in Salmonella typhimurium strains TA1537 and TA1538 and is also mutagenic in Chinese hamster V79 cells. nih.gov In stark contrast, the non-K-region 7,8- and 9,10-oxides are less than 1% as mutagenic in the same bacterial strains. nih.gov While the 7,8- and 9,10-oxides are less stable in aqueous media, this difference in stability alone does not account for the large disparity in mutagenic activity. nih.gov

This principle extends to aza-PAHs. The synthesis and mutagenicity testing of 10-azabenzo(a)pyrene 4,5-oxide and other pentacyclic aza-arene oxides have been undertaken to explore these structure-activity relationships. jst.go.jp The formation of an epoxide at the 4,5-position (the K-region) of 10-azabenzo(a)pyrene creates a reactive electrophile. The reactivity of this epoxide is a direct consequence of its position on the aromatic system, which influences the ease of ring-opening and the stability of the resulting carbocation, a critical step for DNA adduction. nih.gov

The table below summarizes the comparative mutagenicity of different benzo(a)pyrene epoxides, providing a framework for understanding the importance of the epoxide position.

CompoundRegionRelative Mutagenicity in S. typhimuriumMutagenicity in V79 Cells
Benzo(a)pyrene 4,5-oxideK-regionHighActive
Benzo(a)pyrene 7,8-oxideNon-K-regionVery Low (<1% of 4,5-oxide)Little to no effect
Benzo(a)pyrene 9,10-oxideNon-K-regionVery Low (<1% of 4,5-oxide)Considerably less active than 4,5-oxide

Data derived from studies on benzo(a)pyrene epoxides, which serve as a model for understanding the activity of aza-arene oxides. nih.gov

Correlation between Electronic Structure and Reactivity of this compound

The reactivity of this compound is fundamentally governed by its electronic structure. Density Functional Theory (DFT) studies provide insight into the structure-reactivity relationships of aza-BaP derivatives. nih.gov The key event in the metabolic activation of these epoxides is the opening of the epoxide ring to form a highly reactive carbocation. This process is typically initiated by protonation of the epoxide oxygen. nih.gov

Computational models show that for aza-BaP epoxides, this O-protonation leads to a barrierless ring-opening process, generating a carbocation intermediate. nih.gov The stability and charge delocalization of this carbocation are crucial for its subsequent reactions with nucleophilic sites on DNA, such as the exocyclic amino group of guanine (B1146940) or cytosine. nih.govresearchgate.net

The electronic properties of the molecule dictate the ease of this reaction. The introduction of the nitrogen atom alters the charge distribution across the polycyclic system. DFT calculations can map these changes in charge density (e.g., via Natural Population Analysis, NPA) upon carbocation formation. nih.gov This analysis reveals how the positive charge is delocalized across the aromatic rings. A more delocalized and stable carbocation is generally associated with higher reactivity and greater mutagenic potential. Studies on related nitro-azabenzo[a]pyrene N-oxides have similarly found that their electronic properties are directly related to their mutagenic activity. acs.org The ease of reduction, an electrochemical property, plays a significant role in the metabolic activation of these related compounds. oup.com

Comparative SAR with Other Polycyclic Aromatic Hydrocarbon Epoxides

The structure-activity relationships of this compound can be better understood by comparing it to its carbocyclic parent, benzo(a)pyrene (BaP), and other PAH epoxides.

While the K-region 4,5-oxide of BaP is a direct-acting mutagen, the ultimate carcinogenic form of BaP is generally considered to be the bay-region diol epoxide, BaP-7,8-diol-9,10-epoxide. nih.govnih.gov The introduction of nitrogen at the 10-position in 10-azaBaP places the heteroatom directly in the bay region, which fundamentally alters its metabolic fate and genotoxicity. nih.gov In vivo studies using lacZ-transgenic mice showed that BaP is a potent mutagen in numerous organs, whereas 10-azaBaP was only slightly mutagenic in the liver and colon, indicating that the aza-substitution significantly modifies its biological activity. nih.gov

However, in certain in vitro assays, the relationship is different. Using liver homogenates from non-treated mice and humans, 10-azaBaP showed mutagenicity similar to or even more potent than BaP. nih.gov This highlights a species- and system-dependent effect of the aza-substitution. The change in metabolic preference from CYP1A1 for BaP to CYP1A2 for 10-azaBaP is a key mechanistic difference. nih.gov

The reactivity patterns observed for epoxides are also seen in related nitrogen-containing analogues like imines. Computational studies show that bay-region imines, like their epoxide counterparts, open more readily to form carbocations, following a similar reactivity pattern based on their location within the polycyclic structure. nih.gov This suggests that the geometric and electronic factors that drive reactivity in PAH epoxides are broadly applicable to their heterocyclic analogues.

The table below provides a comparative overview of the properties of 10-AzaBaP and its parent compound, BaP.

FeatureBenzo(a)pyrene (BaP)10-Azabenzo(a)pyrene (10-AzaBaP)
Primary Activating Enzyme (Human)CYP1A1CYP1A2 nih.gov
Ultimate Carcinogen (Major Pathway)Bay-region diol epoxide (BPDE)Metabolic pathway altered by N-substitution nih.gov
In Vivo Mutagenicity (MutaMouse)Potent in multiple organsSlightly mutagenic in liver and colon only nih.gov
In Vitro Mutagenicity (Human S9)PotentSimilar or greater potency than BaP nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Reactivity and Stability

Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the structure-reactivity relationships of aza-polycyclic aromatic hydrocarbons (aza-PAHs) and their metabolites. rsc.orgsigmaaldrich.com These studies provide a foundational understanding of the electronic properties that govern the chemical behavior of 10-Azabenzo(a)pyrene (B85522) 4,5-oxide.

The metabolic activation of PAHs and their aza-analogues often proceeds through the formation of epoxide intermediates. nih.govnih.gov The epoxide ring in 10-Azabenzo(a)pyrene 4,5-oxide is a key functional group that dictates its electrophilic character. Quantum chemical calculations can predict the most likely sites for nucleophilic attack.

The primary reaction pathway of concern for such epoxides is the acid-catalyzed opening of the epoxide ring, which generates a highly reactive carbocation. researchgate.netnih.gov Computational studies on analogous aza-PAH epoxides have shown that protonation of the epoxide oxygen is a critical initiating step. rsc.org The presence of the nitrogen atom in the aromatic system of 10-Azabenzo(a)pyrene can influence the electronic distribution across the molecule, thereby affecting the regioselectivity of the epoxide ring opening. rsc.org DFT calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates involved and confirming that the formation of a benzylic carbocation is an energetically favorable, often barrierless, process following O-protonation. rsc.orgresearchgate.net

The stability of the carbocation formed upon the opening of the epoxide ring is considered a critical determinant of the ultimate biological activity of PAHs and aza-PAHs. nih.gov DFT studies are employed to calculate the relative energies and stabilities of the possible carbocations that can be formed from this compound. rsc.org

For aza-PAHs, the position of the nitrogen heteroatom can significantly influence the stability of the resulting carbocation. rsc.org It can alter the delocalization of the positive charge across the aromatic system. rsc.org Computational analyses, such as Natural Population Analysis (NPA), are used to understand the charge distribution in these carbocations. rsc.orgrsc.org Studies on similar aza-PAHs indicate that the presence of nitrogen can either stabilize or destabilize the carbocation depending on its position relative to the positive charge. rsc.org This, in turn, affects the regioselectivity of the ring-opening, sometimes favoring the formation of non-bay-region carbocations, which might have different reactivity profiles compared to their parent PAH counterparts. rsc.org

Table 1: Predicted Energetic Properties of Carbocation Formation from an Aza-PAH Epoxide
ParameterDescriptionPredicted Value/Trend
Epoxide Protonation Energy change upon protonation of the epoxide oxygen.Highly exothermic
Ring-Opening Barrier Energy barrier for C-O bond cleavage after protonation.Typically barrierless
Relative Carbocation Stability Stability of the resulting carbocation compared to isomers.Influenced by the position of the nitrogen atom and charge delocalization.
Solvent Effect Impact of an aqueous environment on reaction energies.Decreases the exothermicity of ring-opening but does not change relative reactivity trends. researchgate.netrsc.org

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (e.g., DNA, Enzymes)

While specific molecular dynamics (MD) simulations for this compound are not widely published, the methodology has been extensively applied to its parent compound, benzo(a)pyrene (B[a]P), and its adducts. nih.govnih.gov These studies serve as a robust model for how MD simulations can be used to understand the interactions of this compound with biological macromolecules like DNA and enzymes.

MD simulations can model the dynamic process of how a small molecule like this compound or its subsequent carbocation approaches and binds to DNA. mdpi.com These simulations can reveal preferential binding modes, such as intercalation between base pairs or binding within the minor or major grooves of the DNA helix. nih.govmdpi.com The simulations provide detailed atomic-level information on conformational changes in both the DNA and the small molecule upon binding, and can calculate the binding free energy, which indicates the stability of the resulting complex. escholarship.org For B[a]P-DNA adducts, MD studies have been crucial in understanding how the adduct distorts the DNA helix, which is a key factor in the initiation of errors during DNA replication and repair. nih.gov

Similarly, MD simulations can be used to model the interaction of this compound with metabolic enzymes, such as Cytochrome P450. These simulations can help identify the key amino acid residues in the enzyme's active site that are involved in binding and catalysis, providing a deeper understanding of its metabolic activation.

Density Functional Theory (DFT) Calculations for Spectroscopic and Electronic Properties

DFT is a powerful method for predicting the fundamental electronic and spectroscopic properties of molecules like this compound. scirp.orgresearchgate.net These calculations provide insights into the molecule's structure, stability, and reactivity.

Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller gap generally implies higher reactivity. Other properties such as ionization potential, electron affinity, and global hardness and softness can also be computed to build a comprehensive reactivity profile. scirp.org

Furthermore, DFT calculations can predict spectroscopic properties. For instance, time-dependent DFT (TD-DFT) can be used to simulate the UV-visible absorption spectrum, which is useful for identifying the molecule experimentally. researchgate.net Calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Table 2: Electronic and Spectroscopic Properties Predictable via DFT
PropertySignificanceComputational Method
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.DFT (e.g., B3LYP/6-31G*)
HOMO-LUMO Energy Gap Indicates chemical reactivity and electronic excitation energy. researchgate.netDFT
Ionization Potential Energy required to remove an electron; relates to susceptibility to oxidation.DFT
Electron Affinity Energy released upon gaining an electron.DFT
UV-Visible Spectrum Predicts electronic transitions and absorption wavelengths. researchgate.netTime-Dependent DFT (TD-DFT)
Vibrational Frequencies Corresponds to IR and Raman spectral peaks for structural identification. researchgate.netDFT

Predictive Modeling of Metabolic Transformations and Adduct Formation

Predictive modeling combines computational chemistry with systems biology to forecast the metabolic fate of a compound and its potential to form adducts with macromolecules. oregonstate.edu For aza-PAHs, this involves predicting the enzymatic reactions that lead to the formation of reactive epoxides and diol epoxides. nih.gov

Computational tools and platforms like BioTransformer can predict the likely metabolites of 10-Azabenzo(a)pyrene based on known metabolic pathways and enzyme-substrate interactions. oregonstate.edu These models can help identify the specific Cytochrome P450 isozymes responsible for its bioactivation. mdpi.com

Once a reactive metabolite, such as the carbocation derived from this compound, is formed, its propensity to form DNA adducts can be modeled. The ability of a chemical to bind covalently to DNA is a strong indicator of its mutagenic potential. nih.govtcsedsystem.edu Computational models can predict the most likely nucleophilic sites on DNA bases (e.g., the N7 or O6 of guanine (B1146940), N3 of adenine) to be attacked by the electrophilic carbocation. rsc.org These models can also determine the structure and stability of the resulting PAH-DNA adducts, which is crucial as the conformation of the adduct can influence its recognition by DNA repair enzymes and its ability to cause mutations during DNA replication. escholarship.orgresearchgate.net

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation of the Compound and its Metabolites

Spectroscopic methods are indispensable for determining the precise three-dimensional structure of 10-azabenzo(a)pyrene (B85522) 4,5-oxide and its metabolic derivatives. These techniques provide detailed information on molecular geometry, bond characteristics, and the spatial arrangement of atoms.

Mass Spectrometry (MS/MS, LC-MS) for Metabolite and Adduct Identification

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are powerful tools for identifying and profiling metabolites of 10-azabenzo(a)pyrene 4,5-oxide. massbank.eujmb.or.kr LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and identification of compounds in complex mixtures. lcms.cz

In a typical LC-MS/MS analysis, the parent compound and its metabolites are first separated on a chromatography column. The separated molecules are then ionized, and their mass-to-charge ratio is measured. For further structural information, specific ions are selected and fragmented, and the resulting fragment ions are analyzed. This process, known as MS/MS, provides a "fingerprint" of the molecule, aiding in its definitive identification. jmb.or.kr

For instance, the mass spectrum of the parent compound, 10-azabenzo[a]pyrene, has been documented, providing a reference for the identification of its oxidized metabolites. massbank.eu LC-MS/MS can be used to analyze crude extracellular extracts from biological systems to screen for and identify novel metabolites. jmb.or.kr

Below is a table summarizing the LC-MS/MS parameters used for the analysis of the parent compound, 10-azabenzo[a]pyrene.

ParameterValue
Instrument Q Exactive Plus Orbitrap Thermo Scientific
Ionization Mode Positive Electrospray Ionization (ESI)
MS Level MS2
Precursor m/z 254.0964
Collision Energy 35 (nominal)
Column Kinetex C18 EVO (2.6 µm, 2.1x50 mm)
Table 1: LC-MS/MS parameters for 10-azabenzo[a]pyrene analysis. Data sourced from PubChem. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. rsc.org It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within a molecule. This information is crucial for confirming the structure of synthesized azabenzo[a]pyrene derivatives and their oxides. unm.edu

The NMR spectrum reveals the connectivity of atoms and their spatial relationships through chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). For complex molecules like this compound and its metabolites, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to unambiguously assign all the signals and establish the complete molecular structure. Computational methods can also be used in conjunction with experimental NMR data to predict and refine the three-dimensional structure. rsc.org The nuclear magnetic resonance spectrum of newly synthesized azabenzo[a]pyrene compounds has been used to confirm their structures. unm.edu

X-ray Crystallography for Molecular Geometry and Bond Lengths

An X-ray crystallographic study of benzo(a)pyrene 4,5-oxide revealed that the carbon skeleton's planarity is only slightly perturbed by the epoxidation of the 4,5-double bond. nih.gov This analysis also provided detailed information on bond lengths, indicating that the C-O distances in the oxide ring are longer than those in many other oxides. nih.gov Such data is critical for understanding the reactivity and electronic properties of the epoxide ring. Similar studies on this compound would provide invaluable information about how the nitrogen atom influences the molecular geometry and electronic structure.

Chromatographic Separation Techniques (e.g., HPLC) for Compound and Metabolite Analysis

High-performance liquid chromatography (HPLC) is a fundamental analytical technique for the separation, identification, and quantification of this compound and its metabolites in biological samples. nih.govnih.govresearchgate.net The method's versatility allows for the use of different stationary phases and mobile phase compositions to achieve optimal separation of compounds with varying polarities.

Reverse-phase HPLC, often using a C18 column, is commonly employed for the analysis of polycyclic aromatic hydrocarbons and their derivatives. nih.gov In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to separate a complex mixture of metabolites with a wide range of polarities. nih.gov

For example, a sensitive HPLC method was developed to separate benzo[a]pyrene (B130552) and six of its metabolites generated by rat hepatic microsomes. nih.gov This method utilized a C18 reverse-phase column with an acetonitrile (B52724)/water mobile phase and UV detection at 254 nm. nih.gov Such methods are essential for studying the metabolic pathways of this compound and quantifying the formation of different metabolites.

The following table outlines typical HPLC conditions for the analysis of benzo[a]pyrene metabolites, which can be adapted for this compound studies.

ParameterCondition
Column Nucleosil® C18 reverse phase (250 x 4 mm, 5 µm)
Mobile Phase Isocratic elution with 85% acetonitrile in water
Flow Rate 0.6 ml/min
Temperature 35°C
Detection UV at 254 nm
Table 2: Example HPLC conditions for the separation of benzo[a]pyrene metabolites. Data sourced from an analysis of benzo[a]pyrene metabolites by rat hepatic microsomes. nih.gov

Techniques for the Detection and Quantification of DNA Adducts (e.g., 32P-postlabeling, Immunoaffinity methods)

The formation of DNA adducts is a critical event in chemical carcinogenesis. Several highly sensitive techniques are available for the detection and quantification of DNA adducts formed by this compound.

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts, as low as one adduct in 10¹⁰ nucleotides. nih.gov The assay involves the enzymatic digestion of DNA to 3'-monophosphate nucleotides, followed by the enrichment of the adducted nucleotides. These adducted nucleotides are then radiolabeled with ³²P and separated by chromatography, typically thin-layer chromatography (TLC). nih.govnih.gov The amount of radioactivity in each spot corresponding to a specific adduct is then measured to quantify the level of DNA damage. nih.gov This technique has been widely applied to study DNA adducts formed by various carcinogens, including benzo[a]pyrene. nih.govresearchgate.net

Immunoaffinity methods , such as enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize and bind to DNA adducts. These methods can be highly specific and sensitive. Polyclonal or monoclonal antibodies are raised against DNA that has been modified with the carcinogen of interest. These antibodies are then used to detect and quantify the adducts in unknown samples. Competitive immunoassays are a common format where the sample adducts compete with a labeled standard for binding to the antibody. grafiati.com

Synchronous fluorescence spectrophotometry is another technique that has been used to quantify benzo[a]pyrene-diolepoxide-DNA adducts and could be adapted for aza-PAH adducts. psu.edu This method offers good sensitivity and is based on the characteristic fluorescence of the aromatic system of the adduct. psu.edu

In Vitro Enzyme Incubation Systems for Metabolic Studies

In vitro enzyme incubation systems are essential for studying the metabolic activation and detoxification of this compound. These systems allow for the investigation of metabolic pathways in a controlled environment, identifying the enzymes involved and the metabolites formed.

A common in vitro system utilizes liver microsomes , which are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are primarily responsible for the oxidative metabolism of a wide range of foreign compounds. By incubating this compound with liver microsomes and necessary cofactors (e.g., NADPH), researchers can simulate its metabolic fate in the liver. nih.govnih.gov The resulting metabolites can then be extracted and analyzed using techniques like HPLC. nih.gov

Studies on the parent compound, benzo[a]pyrene, have extensively used rat liver microsomes to elucidate its metabolic pathways, identifying the formation of various phenols, quinones, and dihydrodiols. nih.govnih.gov Similar approaches can be applied to this compound to understand how the presence of the nitrogen atom influences its metabolism. Furthermore, specific CYP enzyme inhibitors or inducers can be used to identify the particular CYP isoforms responsible for the metabolism of the compound. nih.gov It has been noted that the position of nitrogen substitution can significantly influence the reactivity of tetrahydroepoxides of aza-polycyclic aromatic hydrocarbons. researchgate.net

Future Research Directions

Elucidation of Novel Metabolic Pathways and Metabolites

The metabolic activation of 10-azaBaP to its mutagenic 4,5-oxide is a critical event. Studies have shown that in human liver microsomes, cytochrome P450 (CYP) 1A2 is the principal enzyme responsible for this transformation, a departure from its carbocyclic analog, benzo[a]pyrene (B130552) (BaP), which is preferentially activated by CYP1A1. nih.gov This highlights how the substitution of a carbon atom with nitrogen can alter enzyme specificity. nih.gov

However, the metabolic story is likely more complex. The detoxification pathways for 10-azabenzo(a)pyrene (B85522) 4,5-oxide and the potential for alternative bioactivation routes are not well understood. Future research should focus on:

Identifying Phase II Metabolites: In general, PAH metabolism involves Phase I (oxidation) and Phase II (conjugation) enzymes. mdpi.comfrontiersin.org Research is needed to determine if 10-azabenzo(a)pyrene 4,5-oxide is a substrate for Phase II enzymes such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), which would lead to more polar, excretable metabolites. mdpi.com

Exploring Alternative Oxidative Pathways: While the 4,5-oxide is a known mutagen, oxidation at other sites on the 10-azaBaP molecule could produce other reactive intermediates. niph.go.jp Comprehensive metabolite screening using advanced mass spectrometry techniques could uncover novel mono- or dihydroxylated products, as have been seen for other azaarenes. nih.gov

Investigating the Role of Other Enzymes: Beyond the CYP family, other enzymes like aldo-keto reductases (AKR) are known to be involved in the metabolism of PAHs. preprints.org The potential role of AKRs or other oxidative enzymes in the metabolism of 10-azaBaP and its 4,5-oxide is a significant knowledge gap.

Table 1: Known and Potential Metabolic Enzymes in Aza-arene Metabolism

Enzyme Family Specific Enzyme Role in PAH/Aza-arene Metabolism Potential Role for this compound
Cytochrome P450 (Phase I) CYP1A2 Principal enzyme for activating 10-azaBaP to the 4,5-oxide in human liver. nih.gov Primary formation pathway.
CYP1A1 Minor role in 10-azaBaP activation; major role for benzo[a]pyrene. nih.govpreprints.org Potential for minor contribution to metabolite formation.
UDP-Glucuronosyl-transferases (Phase II) UGTs Conjugation to increase polarity and facilitate excretion of PAH metabolites. mdpi.com Unknown; a key detoxification pathway to investigate.
Glutathione S-transferases (Phase II) GSTs Conjugation with glutathione to detoxify reactive epoxides. mdpi.com Unknown; a critical detoxification pathway to explore.
Aldo-Keto Reductases AKRs Can metabolize PAHs, sometimes leading to toxic redox-cycling quinones. preprints.org Unknown; could represent an alternative bioactivation or detoxification pathway.

Comprehensive Mechanistic Studies of DNA Adduct Repair Kinetics

This compound is known to be a potent mutagen that binds to DNA, forming covalent adducts. epa.govresearchgate.net The structures of modified cytosine bases from its reaction with calf thymus DNA have been proposed. researchgate.net However, the formation of an adduct is only the initial step in mutagenesis; the persistence of that adduct is heavily dependent on the cell's ability to repair the damage.

For the parent compound BaP, studies in mice have demonstrated that DNA repair, specifically nucleotide excision repair (NER), is crucial for removing adducts from tissues. nih.gov In repair-deficient mice, BaP-DNA adduct levels are significantly higher and persist longer. nih.gov Similar detailed kinetic studies for this compound are lacking. Future research must address:

Adduct Formation and Removal Rates: Quantifying the rate of formation and the half-life of this compound-DNA adducts in various tissues and cell types.

Identification of Repair Pathways: Using DNA repair-deficient cell lines or animal models (e.g., deficient in NER or base excision repair) to identify the specific pathways responsible for removing these aza-arene adducts.

Influence of Adduct Structure on Repair: Investigating whether the presence of the nitrogen atom in the adduct structure affects recognition and processing by DNA repair enzymes compared to adducts from carbocyclic PAHs.

Advanced Computational Modeling of Complex Biological Interactions

Computational chemistry has provided initial insights into aza-arene reactivity. Quantum chemical studies and Hückel calculations suggest that the position of the nitrogen atom significantly influences the electronic properties and reactivity of epoxide metabolites. researchgate.net Other models have sought to correlate resonance energy with the carcinogenic activity of azaarenes. popline.org

While these studies are valuable for predicting stability and potential reactivity, they are largely static. Future research should employ more advanced computational methods to dynamically model the complex biological interactions of this compound. Key areas for investigation include:

Enzyme-Substrate Docking and Simulation: Performing molecular dynamics (MD) simulations to model the binding of 10-azaBaP within the active site of CYP1A2. This could elucidate the structural basis for the observed enzyme specificity.

DNA-Epoxide Interaction Modeling: Simulating the process of DNA intercalation and covalent bond formation (adduction) by the epoxide. This can help predict preferred binding sites on DNA (e.g., guanine (B1146940) vs. adenine) and the conformational changes in the DNA helix post-adduction.

Modeling Repair Enzyme Recognition: Simulating the interaction between a DNA strand containing a this compound adduct and key proteins of the DNA repair machinery to understand the molecular basis of damage recognition.

Development of New Research Methodologies for Aza-arene Epoxide Analysis

A major challenge in studying reactive metabolites like aza-arene epoxides is their inherent instability and low concentration in biological systems. psu.edu Progress in this field is contingent on the development of more sophisticated analytical and synthetic techniques.

Future methodological development should target:

High-Sensitivity Analytical Techniques: Improving methods for the detection and quantification of the epoxide and its metabolites in vitro and in vivo. This could involve refining HPLC and GC-MS methods or developing novel applications of tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry for separating complex isomeric mixtures. oup.com

Advanced Synthetic Chemistry: Developing novel, efficient, and stereoselective synthetic routes to produce enantiomerically pure aza-arene epoxides. jst.go.jp Recent advances in asymmetric organocatalysis, such as those using chiral phosphoric acids for epoxidation, could be adapted for this purpose, providing pure (+)- and (-)-enantiomers for biological testing. nih.govnih.gov This is critical, as different enantiomers of PAH epoxides can exhibit vastly different biological activities. nih.gov

Novel Detection Probes: Designing and synthesizing molecular probes that can react specifically with aza-arene epoxides, yielding stable, fluorescent, or mass-tagged products that are easier to detect and quantify in complex biological matrices.

Investigation of this compound in Advanced In Vitro Systems and Organoid Models

Much of the current mutagenicity data for this compound comes from bacterial assays (e.g., Salmonella typhimurium) or simple mammalian cell lines. jst.go.jpresearchgate.netoup.com While useful for hazard identification, these systems lack the metabolic complexity and multicellular architecture of human tissues. iaea.org

To bridge the gap between simple assays and human toxicology, future research must leverage more physiologically relevant models:

3D Cell Cultures and Spheroids: Moving from 2D monolayer cultures to 3D spheroid models of liver (e.g., HepaRG) or lung cells. These models better replicate cell-cell interactions and metabolic gradients, providing a more accurate assessment of metabolism and toxicity.

Organ-on-a-Chip Technology: Utilizing microfluidic "organ-on-a-chip" platforms that can model the function of specific organs (like the liver or lung) and even simulate the interaction between different organs. This would allow for a more integrated study of the metabolite's fate and effects.

Human-Derived Organoids: Employing lung or liver organoids derived from human pluripotent stem cells. These models offer the closest in vitro approximation of a human organ, possessing diverse, physiologically relevant cell types and a high degree of self-organization. They would be invaluable for studying tissue-specific metabolism, DNA damage and repair, and the initiation of carcinogenic processes in a human-relevant context.

Table 2: Comparison of In Vitro Models for Toxicological Studies

Model System Advantages Limitations Applicability for this compound
Bacterial Assays (e.g., Ames Test) Rapid, inexpensive, high-throughput screening for mutagenicity. researchgate.net Lacks mammalian metabolism (requires S9 fraction), prokaryotic system. oup.com Initial hazard identification of mutagenic potential.
2D Mammalian Cell Lines Allows study of cytotoxicity and genotoxicity in mammalian cells. oup.com Often have altered metabolism, lack tissue architecture, monoculture. Basic mechanistic studies of DNA damage and cytotoxicity.
Liver Microsomes Contains active Phase I enzymes (CYPs) for metabolism studies. nih.gov Lacks intact cellular structures, Phase II enzymes, and repair capacity. Studying the specific role of CYP enzymes in bioactivation.
3D Organoids/Spheroids Physiologically relevant multicellular structure, cell-cell interactions, metabolic gradients. More complex and costly to maintain, lower throughput. Advanced studies of metabolism, DNA adduct kinetics, and chronic toxicity in a tissue-like context.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for generating 10-azabenzo(a)pyrene 4,5-oxide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via microsomal oxidation of 10-azabenzo(a)pyrene, where cytochrome P450 enzymes mediate epoxidation at the 4,5-position. Key steps include optimizing reaction time, temperature, and enzyme cofactors (e.g., NADPH) to enhance yield . Chromatographic purification (e.g., HPLC with UV detection) is critical to isolate the oxide from dihydrodiol byproducts.

Q. How does this compound compare to benzo[a]pyrene 4,5-oxide in mutagenic activity?

  • Methodology : Use Ames tests with Salmonella typhimurium strains (e.g., TA98, TA100) to assess frameshift and base-pair substitution mutations. Dose-response curves reveal that this compound exhibits higher mutagenicity due to nitrogen substitution altering electrophilic reactivity at the 4,5-epoxide site . Contrast with benzo[a]pyrene 4,5-oxide, which shows weaker carcinogenicity in mouse skin assays .

Q. What analytical techniques are most effective for quantifying this compound and its metabolites in biological matrices?

  • Methodology : LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for detecting the parent compound and its dihydrodiol metabolites. Derivatization (e.g., silylation) improves volatility for GC-MS analysis of non-polar derivatives. Dihydrodiols can also be identified via fluorescence spectroscopy after enzymatic hydrolysis .

Advanced Research Questions

Q. How does stereochemical configuration influence the toxicity of this compound enantiomers?

  • Methodology : Resolve enantiomers using chiral chromatography (e.g., Chiralpak® columns) and assess their tumorigenic potential in in vivo models (e.g., mouse skin initiation-promotion assays). Synergistic interactions between enantiomers, as observed in benzo[a]pyrene 4,5-oxide, may amplify mutagenicity . Nuclear magnetic resonance (NMR) and X-ray crystallography confirm absolute configurations .

Q. What role do epoxide hydrolases (e.g., mEH, sEH) play in detoxifying this compound?

  • Methodology : Use recombinant enzymes (e.g., mEH) in in vitro assays to measure hydrolysis rates of the 4,5-oxide to dihydrodiols. Inhibitors like 1,1,1-trichloropropene-2,3-oxide can block detoxification, enhancing cytotoxicity in cell lines (e.g., HepG2). Compare kinetic parameters (Km, Vmax) with other PAH epoxides (e.g., benzo[a]pyrene 7,8-oxide) to assess enzyme specificity .

Q. How do structural modifications (e.g., nitrogen substitution) alter the reactivity of this compound with DNA adducts?

  • Methodology : Perform in vitro DNA-binding assays using ³²P-postlabeling to quantify adduct formation. Computational modeling (e.g., DFT calculations) predicts electrophilic sites and adduct stability. Compare adduct profiles with benzo[a]pyrene diol epoxides, where nitrogen substitution increases adduct persistence .

Data Contradictions and Resolution

Q. Why does this compound exhibit higher mutagenicity but lower carcinogenicity in vivo compared to benzo[a]pyrene oxides?

  • Resolution : While in vitro mutagenicity is elevated due to enhanced electrophilicity, in vivo detoxification via glutathione-S-transferase (GST) conjugation reduces bioactivation. Studies in GST-deficient mice show increased tumor incidence, confirming metabolic inactivation pathways .

Q. How can discrepancies in metabolic activation pathways across species be addressed?

  • Resolution : Use cross-species liver microsomal fractions to compare metabolite profiles. Humanized mouse models (e.g., CYP1A1/1B1 transgenic) resolve interspecies differences in epoxidation efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.